1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone
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Overview
Description
1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone typically involves the bromination of 4-methylphenyl derivatives followed by cyclization to form the pyrrolidinone ring. One common method involves the bromination of 4-methylacetophenone using bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylacetophenone. This intermediate is then subjected to cyclization with pyrrolidine under basic conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors, and the subsequent cyclization can be carried out in large-scale reactors with precise control over temperature and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyrrolidinones.
Reduction: Formation of pyrrolidinyl alcohols or amines.
Oxidation: Formation of pyrrolidinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- **2-Bromo-
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
CTLQLEOSXYVIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)Br |
Origin of Product |
United States |
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